molecular formula C15H12O B1584355 9-Methoxyphenanthrene CAS No. 5085-74-5

9-Methoxyphenanthrene

Cat. No. B1584355
CAS RN: 5085-74-5
M. Wt: 208.25 g/mol
InChI Key: BPGOLTXKNOSDMR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 9-methoxyphenanthrene involves several steps. One common approach is the bromination of 9-bromophenanthrene (1) to obtain a mixture of phenanthrene bromide derivatives. These derivatives are then selectively converted to chromatographically separable methoxy products (3a-d) using a CuI-catalyzed methoxylation reaction . The resulting products are purified and analyzed by NMR spectroscopy .


Molecular Structure Analysis

The molecular structure of 9-methoxyphenanthrene consists of a phenanthrene core with a methoxy group attached at the ninth position. The position of the substituents is determined using two-dimensional NMR techniques , including APT, DEPT 90, HETCOR, HMBC, COESY, and NOESY . These spectral data provide critical information about the connectivity and arrangement of atoms in the compound .

Scientific Research Applications

1. Chemical Reactions and Rearrangements

9-Methoxyphenanthrene is involved in various chemical reactions and rearrangements. Szele, Tencer, and Zollinger (1983) studied the methanolysis of 2,2(2′,2″‐biphenylylene)ethene‐1‐diazonium hexachloroantimonate, leading to a rearrangement to 9‐methoxyphenanthrene. This rearrangement underlines the compound's role in complex chemical transformations (Szele, Tencer, & Zollinger, 1983).

2. Photodimerization and Fluorescence

9-Methoxyphenanthrene has been studied for its behavior under ultraviolet irradiation. Bouas-Laurent et al. (1976) discovered that upon UV irradiation, 9-cyano-lO-methoxyphenanthrene forms a syn head-to-tail photodimer. This finding is significant in understanding the photophysical properties of such compounds (Bouas-Laurent et al., 1976).

3. Presence in Natural Sources

Leong, Harrison, and Powell (1999) identified the presence of phenanthrene derivatives, including 4-methoxyphenanthrene-2,3,7-triol and 4-methoxyphenanthrene-2,3,6,7-tetrol, in the orchid Bulbophyllum vaginatum. This highlights the natural occurrence and potential biological significance of methoxyphenanthrenes (Leong, Harrison, & Powell, 1999).

4. Potential Bioactive Properties

Novel bioactive phenanthrene derivatives, including 9-methoxyphenanthrene variants, were isolated from Domohinea perrieri, as studied by Long et al. (1997). These compounds were evaluated for cytotoxic and DNA strand-scission activities, indicating their potential use in medicinal chemistry (Long et al., 1997).

5. Interaction with Biological Macromolecules

Zhang, Gao, Huang, and Wang (2020) conducted a study to understand the interaction between human serum albumin and 9-Hydroxyphenanthrene, a related compound. This research sheds light on how such compounds may interact with important proteins in the human body (Zhang, Gao, Huang, & Wang, 2020).

properties

IUPAC Name

9-methoxyphenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O/c1-16-15-10-11-6-2-3-7-12(11)13-8-4-5-9-14(13)15/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPGOLTXKNOSDMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90346202
Record name 9-Methoxyphenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Methoxyphenanthrene

CAS RN

5085-74-5
Record name 9-Methoxyphenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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